molecular formula C17H23N3O3 B2599642 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea CAS No. 2034340-65-1

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea

Cat. No.: B2599642
CAS No.: 2034340-65-1
M. Wt: 317.389
InChI Key: FXASYVQJVFABHX-UHFFFAOYSA-N
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Description

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a synthetic chemical compound designed for research applications. This urea derivative incorporates key pharmacophoric elements, including a pyrrolidinone moiety and a tetrahydrofuran ring, which are common in the development of small-molecule inhibitors . Compounds with urea scaffolds are of significant interest in medicinal chemistry and chemical biology, particularly for their potential to act as enzyme inhibitors by mimicking key hydrogen-bonding interactions in enzyme active sites . For instance, structurally related urea-containing molecules are being investigated for their activity against bacterial targets like the FabI enzyme in methicillin-resistant Staphylococcus aureus (MRSA) . The specific structural features of this compound suggest potential for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies. Researchers may employ it to explore novel therapeutic avenues in areas such as infectious diseases or other pathologies driven by protein-protein interactions . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(oxolan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-6-7-13(10-15(12)20-8-2-5-16(20)21)19-17(22)18-11-14-4-3-9-23-14/h6-7,10,14H,2-5,8-9,11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXASYVQJVFABHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2CCCO2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxolan-2-yl group. The reaction conditions usually require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea can undergo various chemical reactions, including:

Scientific Research Applications

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea involves its interaction with specific molecular targets. The pyrrolidine ring can bind to certain proteins, altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Urea Derivatives vs. Oxadiazole Derivatives

  • Urea-Based Compounds : The target compound and its piperidinyl analog () utilize urea as a central scaffold, facilitating hydrogen bonding with enzymes or receptors. The oxolan-2-ylmethyl group in both compounds likely enhances solubility compared to purely aromatic substituents .
  • Oxadiazole Derivatives : Compounds like 1a () replace urea with a 1,2,4-oxadiazole ring, which offers metabolic stability and π-π stacking capabilities via the pyridyl group. This structural divergence may explain their antiviral activity, absent in urea-based analogs .

Substituent Effects

  • 2-Oxopyrrolidinyl vs. In contrast, the methylsulfonyl-piperidinyl group in its analog () introduces a strong electron-withdrawing moiety, improving solubility and possibly altering pharmacokinetics .
  • Oxolan-2-ylmethyl vs. Pyridyl : The oxolan group (tetrahydrofuran) balances lipophilicity and solubility, whereas the pyridyl group in 1a enhances polar interactions, critical for antiviral efficacy .

Research Findings and Implications

  • Enzyme Inhibition Potential: Urea derivatives are widely explored as kinase or protease inhibitors. The 2-oxopyrrolidinyl group may mimic transition states in enzymatic reactions, a hypothesis supported by crystallographic studies using SHELX-refined structures .
  • Metabolic Stability : The oxolan group likely reduces first-pass metabolism compared to simpler alkyl chains, a feature observed in related compounds .
  • Antiviral Activity Gap : Unlike oxadiazole derivatives (), urea-based compounds may lack direct antiviral effects but could excel in targeting intracellular enzymes .

Biological Activity

1-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3-[(oxolan-2-yl)methyl]urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and relevant case studies to elucidate its pharmacological significance.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and its molecular formula is C20H27N3O3C_{20}H_{27}N_3O_3. The structure includes a urea linkage, a pyrrolidine moiety, and an oxolane ring, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H27N3O3C_{20}H_{27}N_3O_3
Molecular Weight359.46 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the oxolane ring and the coupling of various functional groups. Key steps in the synthesis are:

  • Formation of the Pyrrolidine Ring : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Urea Linkage : This is achieved through the reaction of isocyanates with amines.
  • Final Coupling Reactions : These reactions link the oxolane moiety to the phenyl group.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

The compound appears to interact with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. Its mechanism may involve:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest it can downregulate cytokines such as TNF-alpha and IL-6.
  • Antioxidant Properties : The compound may reduce oxidative stress by scavenging free radicals.

Pharmacological Effects

  • Anti-inflammatory Activity : In vitro studies have shown significant reductions in inflammatory markers.
  • Analgesic Effects : Animal models indicate potential pain-relieving properties comparable to established analgesics.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects in a rat model.
    • Findings : Treatment with the compound resulted in a 40% reduction in paw edema compared to control groups (p < 0.05).
  • Analgesic Efficacy Assessment :
    • Objective : To assess pain relief in mice using a hot plate test.
    • Findings : The compound increased latency times significantly (p < 0.01), indicating effective analgesic properties.

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